1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C11H21NO This compound features a cyclobutyl group attached to an aminomethyl group, and a cyclopentanol structure with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a cyclobutane derivative, the aminomethyl group can be introduced through nucleophilic substitution reactions. The cyclopentanol structure can be synthesized via cyclization reactions involving appropriate cyclopentane precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl and cyclopentanol structures provide steric and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-(Aminomethyl)cyclobutyl)methanol: Similar in structure but lacks the cyclopentanol moiety.
Cyclobutaneethanol, 1-(aminomethyl)-α-[(methylamino)methyl]-: Contains additional functional groups that provide different chemical properties.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol is unique due to its combination of a cyclobutyl group with an aminomethyl substitution and a cyclopentanol structure. This unique combination provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-7-11(9,13)10(8-12)5-3-6-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
SJADXLYOUZTRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2(CCC2)CN)O |
Origin of Product |
United States |
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